molecular formula C19H23N3 B1667126 Amitraz CAS No. 33089-61-1

Amitraz

Cat. No.: B1667126
CAS No.: 33089-61-1
M. Wt: 293.4 g/mol
InChI Key: QXAITBQSYVNQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Amitraz, a non-systemic acaricide and insecticide, primarily targets the octopamine receptors in the nervous system of mites and ticks . Octopamine receptors play a crucial role in neurotransmission, and their disruption leads to the paralysis and eventual death of these pests . In addition to this, this compound also exhibits alpha-adrenergic agonist activity .

Mode of Action

This compound interacts with its targets, the octopamine receptors, disrupting normal neurotransmitter function . This interaction leads to overexcitation, paralysis, and eventually death in insects . The alpha-adrenergic agonist activity of this compound contributes to its effectiveness .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to influence the relaxin signaling pathway, platelet activation, and protein digestion and absorption . These affected pathways can have various downstream effects, altering the normal physiological processes of the pests .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Dermal absorption of topically administered this compound is quite low, less than 10% in dogs and pigs . . Absorption of ingested this compound is rather low as well, and most of it is quickly excreted unchanged through the feces .

Result of Action

The molecular and cellular effects of this compound’s action include decreased cell viability and the generation of oxidative stress by lipid peroxidation (LPO) production and reactive oxygen species (ROS) generation . These effects lead to the cytotoxicity of this compound, making it more cytotoxic than its metabolites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound can undergo degradation when exposed to ultraviolet light or environments with extreme pH values . This sensitivity to light and pH influences how this compound is formulated and applied in agricultural and veterinary settings, ensuring that it remains active and effective until it reaches its target pests .

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide
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InChI

InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3
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InChI Key

QXAITBQSYVNQDR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N=CN(C)C=NC2=C(C=C(C=C2)C)C)C
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Molecular Formula

C19H23N3
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DSSTOX Substance ID

DTXSID5023871
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Molecular Weight

293.4 g/mol
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Physical Description

Amitraz appears as white monoclinic crystals. Melting point 187-189 °F (86-87 °C). Insoluble in water. Used as an acaricide, insecticide and treatment of demodectic mange in dogs., White solid; [Merck Index] Colorless solid; [MSDSonline], COLOURLESS CRYSTALS.
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Solubility

Soluble in most organic solvents., >300 g/L acetone; soluble in acetone, xylene, In water, 1 mg/L at 25 °C, Solubility in water: none
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Density

1.128 g/cu cm at 20 °C, Relative density (water = 1): 1.1
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Vapor Pressure

0.000002 [mmHg], 2.0X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: (negligible)
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Mechanism of Action

Amitraz exhibits monoamine oxidase-inhibiting properties in vitro, but only at high doses does it or its main metabolite (n-2,4 dimethylphenyl-N-methyl-formamide-- BTS27-271) exhibit central; monoamine oxidase-inhibiting properties in animals in vivo. The hydrolyzed metabolic product 2,4-dimethylaniline is a relatively weak methemoglobin formed in dog and presumably man. Topical application of high doses of amitraz in the dog incr plasma glucose and suppresses insulin. Amitraz appears to be a central alpha-adrenoceptor agonist whose action results in diminished peripheral sympathetic tone with a lowering of blood pressure and heart rate. Peripherally, it exhibits both alpha1 and alpha2 adrenoceptor agonist activity resulting in some elevation of blood pressure. The xylene present in amitraz formulations is more likely to induce central nervous system depression.
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Color/Form

White/pale yellow crystalline solid, Colorless needles, White monoclinic needles

CAS No.

33089-61-1
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Melting Point

86 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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